2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
Description
Properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11(18-21-17(19)16-4-3-9-22-16)14-10-15(14)12-5-7-13(20-2)8-6-12/h3-9,14-15H,10H2,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJRCOJXLAWCHM-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CS1)C2CC2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CS1)/C2CC2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Agrochemical Derivatives
- E,Z-Trifloxystrobin (CAS 141493-03-0): This fungicide shares structural motifs with the target compound, including methoxyimino and aromatic groups. However, E,Z-Trifloxystrobin incorporates a trifluoromethylphenyl group and a methyl ester, enhancing its lipophilicity and fungal membrane penetration.
| Compound | Molecular Formula | Molecular Weight | Key Features | Application |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₇NO₄S | 315.08 | Thiophene, cyclopropane, 4-MeOPh | Antineoplastic* |
| E,Z-Trifloxystrobin | C₂₀H₁₉F₃N₂O₄ | 408.37 | Trifluoromethylphenyl, methoxyimino | Fungicide |
Cyclopropane-Containing Analogues
- 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime (CAS 478262-65-6): This analogue replaces the thiophene core with a fluorobenzyl oxime group. The absence of sulfur and presence of fluorine may reduce π-π stacking interactions but improve metabolic stability. Both compounds share the 4-methoxyphenyl-cyclopropane motif, suggesting cyclopropane’s role in stabilizing conformational geometry for target binding .
| Compound | Molecular Formula | Molecular Weight | Key Features | Application |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₇NO₄S | 315.08 | Thiophene, carbonyloxyamino linker | Antineoplastic* |
| Fluorobenzyl Oxime Analogue | C₁₉H₂₀FNO₂ | 313.37 | Cyclopropane, fluorobenzyl oxime | Not specified |
Thiophene Derivatives in Pharmaceuticals
Compared to simpler thiophene derivatives (e.g., 2-acetylthiophene), the target compound’s cyclopropane and carbonyloxyamino groups likely reduce electrophilicity, mitigating toxicity risks while enhancing target specificity.
Research Findings and Trends
- Structural Trends : Cyclopropane rings are prevalent in bioactive molecules due to their strain-induced reactivity and ability to mimic transition states . The target compound’s cyclopropane may enhance binding to enzymes or receptors involved in cancer pathways.
- Toxicity Considerations : Thiophene derivatives’ bioactivation to epoxides or sulfoxides can cause hepatotoxicity . However, the target compound’s substituents may redirect metabolism toward less reactive pathways, as inferred from its antineoplastic classification .
Biological Activity
The compound 2-{[({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene , with the CAS number 341966-76-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 315.39 g/mol . This compound is characterized by a thiophene ring, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 (Colon Cancer) | 10.5 | |
| Compound B | MDA-MB-231 (Breast Cancer) | 12.3 | |
| This compound | TBD | TBD | TBD |
These results suggest that the presence of the 4-methoxyphenyl group may enhance the cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, compounds related to this structure have demonstrated antimicrobial activity. A study evaluating various derivatives found that certain analogs exhibited significant inhibition against pathogenic bacteria and fungi, indicating potential for development as antimicrobial agents.
The proposed mechanism of action for This compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could contribute to their overall efficacy in reducing oxidative stress in cells.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives similar to This compound on various cancer cell lines. The findings indicated that these compounds significantly inhibited cell growth and induced apoptosis in treated cells.
Study 2: Antimicrobial Screening
Another research project focused on the antimicrobial properties of thiophene-based compounds, including this specific derivative. The results highlighted effective inhibition against several bacterial strains, suggesting potential applications in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
